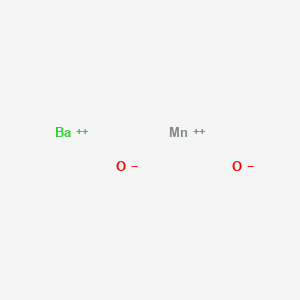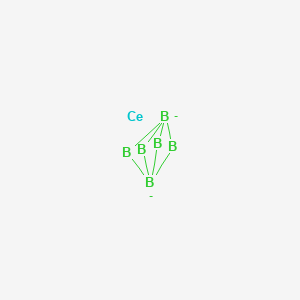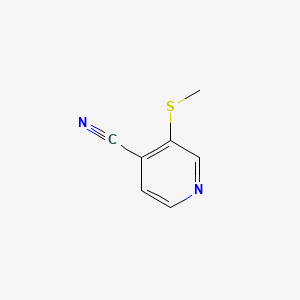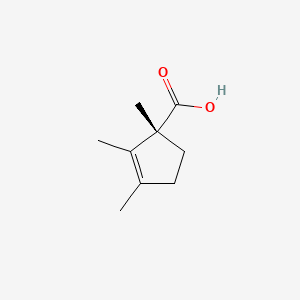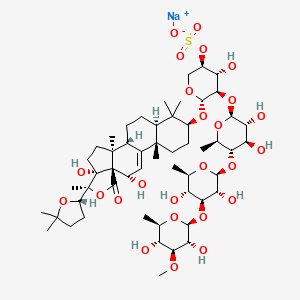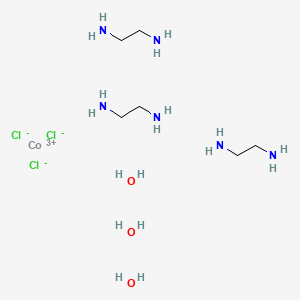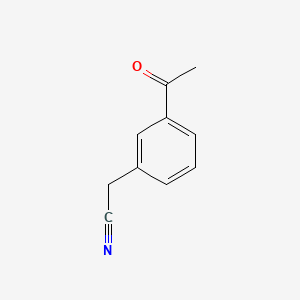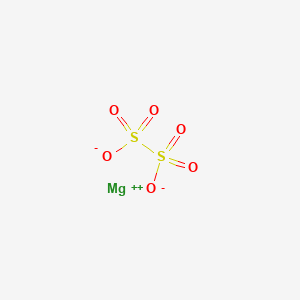
Magnesium dithionate
Übersicht
Beschreibung
Magnesium dithionate is an inorganic compound with the chemical formula MgS₂O₆. It is a salt composed of magnesium cations and dithionate anions. This compound is known for its stability and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium dithionate can be synthesized through the reaction of magnesium sulfate with sodium dithionate in an aqueous solution. The reaction typically proceeds as follows: [ \text{MgSO}_4 + \text{Na}_2\text{S}_2\text{O}_6 \rightarrow \text{MgS}_2\text{O}_6 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of magnesium bisulfite with manganese dioxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium dithionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate.
Reduction: Under certain conditions, it can be reduced to form magnesium sulfite.
Substitution: It can participate in substitution reactions where the dithionate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc in acidic conditions.
Substitution Reagents: Sodium chloride, potassium nitrate.
Major Products Formed:
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Magnesium sulfite (MgSO₃)
Substitution: Various magnesium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Magnesium dithionate has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the determination of certain ions.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in therapeutic treatments due to its oxidative properties.
Industry: Utilized in the production of other magnesium compounds and as a stabilizing agent in certain industrial processes.
Wirkmechanismus
The mechanism by which magnesium dithionate exerts its effects involves the release of dithionate ions in solution. These ions can participate in redox reactions, influencing various biochemical pathways. The molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium Dithionate (Na₂S₂O₆): Similar in structure but contains sodium instead of magnesium.
Potassium Dithionate (K₂S₂O₆): Similar in structure but contains potassium instead of magnesium.
Uniqueness: Magnesium dithionate is unique due to the presence of magnesium, which imparts different solubility and reactivity properties compared to its sodium and potassium counterparts. This makes it particularly useful in applications where magnesium’s specific chemical behavior is desired.
Eigenschaften
InChI |
InChI=1S/Mg.H2O6S2/c;1-7(2,3)8(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPQJLQUUXQZNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930118 | |
| Record name | Magnesium dithionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-15-3 | |
| Record name | Magnesium dithionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dithionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dithionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM DITHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEE99JEG1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione](/img/structure/B576856.png)
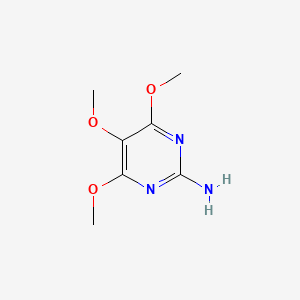
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
